(2S)-1-Benzyl-2-methylpyrrolidine
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Overview
Description
(2S)-1-Benzyl-2-methylpyrrolidine is a chiral organic compound with a pyrrolidine ring substituted with a benzyl group at the nitrogen atom and a methyl group at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Benzyl-2-methylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Benzylation: The nitrogen atom of the pyrrolidine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The second carbon atom of the pyrrolidine ring is methylated using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Benzyl-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, methyl iodide, methyl bromide.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S)-1-Benzyl-2-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of (2S)-1-Benzyl-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites or allosteric sites on target proteins, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-Benzyl-2-ethylpyrrolidine: Similar structure but with an ethyl group instead of a methyl group.
(2S)-1-Benzyl-2-propylpyrrolidine: Similar structure but with a propyl group instead of a methyl group.
(2S)-1-Benzyl-2-isopropylpyrrolidine: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness
(2S)-1-Benzyl-2-methylpyrrolidine is unique due to its specific chiral configuration and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(2S)-1-benzyl-2-methylpyrrolidine |
InChI |
InChI=1S/C12H17N/c1-11-6-5-9-13(11)10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3/t11-/m0/s1 |
InChI Key |
PABZWDUKSBQYMP-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CCCN1CC2=CC=CC=C2 |
Canonical SMILES |
CC1CCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
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